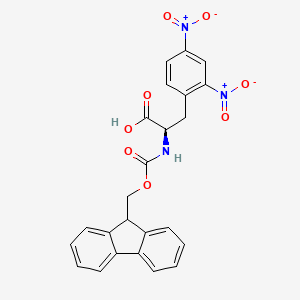

Fmoc-D-2,4-dinitrophenylalanine

Descripción general

Descripción

Fmoc-D-2,4-dinitrophenylalanine is a chemical compound with the molecular formula C24H19N3O8 and a molecular weight of 477.43 . It is a yellowish powder and is used for research purposes .

Molecular Structure Analysis

The molecular structure of Fmoc-D-2,4-dinitrophenylalanine is represented by the formula C24H19N3O8 . More detailed structural analysis is not available in the search results.Chemical Reactions Analysis

The Fmoc group is known to be rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct . The Fmoc group is also known to be base-labile .Physical And Chemical Properties Analysis

Fmoc-D-2,4-dinitrophenylalanine is a yellowish powder . It has a molecular weight of 477.43 and a melting point of 175-181°C . It should be stored at 0-8°C .Aplicaciones Científicas De Investigación

Biomedical Applications: Tissue Engineering

Fmoc-D-2,4-Dinitrophe plays a significant role in the development of peptide-based hydrogels for tissue engineering . These hydrogels are biocompatible and can support cell adhesion, survival, and duplication, making them potential materials for creating scaffolds that mimic the natural extracellular matrix in tissues.

Drug Delivery Systems

The compound’s ability to form self-assembling hydrogels is also exploited in drug delivery . These hydrogels can encapsulate drugs and release them in a controlled manner, which is crucial for targeted therapy and reducing side effects .

Diagnostic Tools

In the realm of diagnostics, Fmoc-D-2,4-Dinitrophe-derived hydrogels can be used as biosensors . Their structural properties allow for the detection of various biological substances, which is essential for early diagnosis and monitoring of diseases .

Material Science: Nanotechnology

The self-assembling nature of Fmoc-D-2,4-Dinitrophe makes it a valuable component in nanotechnology . It can be used to create nanofibers and nanoparticles for various applications, including the development of new materials with unique properties .

Peptide Synthesis

Fmoc-D-2,4-Dinitrophe is widely used in solid-phase peptide synthesis . It serves as a protective group for amino acids during the synthesis process, ensuring the correct sequence and structure of the synthesized peptides .

Bioprinting

The compound’s properties are beneficial in bioprinting , where it can be used to create three-dimensional structures for biomedical research and regenerative medicine. Its ability to form stable hydrogels makes it suitable for scaffolding in the printing process .

Safety and Hazards

Direcciones Futuras

The Fmoc group, including Fmoc-D-2,4-dinitrophenylalanine, continues to be a subject of research. For instance, studies are being conducted to optimize the Fmoc-removal strategy to suppress the formation of diketopiperazine in solid-phase peptide synthesis . Additionally, Fmoc-modified amino acids and short peptides are being investigated as building blocks for the formulation of biocompatible hydrogels suitable for different biomedical applications .

Mecanismo De Acción

Target of Action

The fluorenylmethoxycarbonyl (fmoc) group is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound might interact with amine groups in biological systems.

Mode of Action

Fmoc-D-2,4-Dinitrophe, as part of the Fmoc group, acts as a base-labile protecting group in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The role of the fmoc group in solid-phase peptide synthesis (spps) is well-documented .

Pharmacokinetics

The related compound 2,4-dinitrophenol exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . This could potentially provide some insight into the pharmacokinetics of Fmoc-D-2,4-Dinitrophe.

Result of Action

The removal of the fmoc group in spps allows for the continuation of peptide chain elongation .

Action Environment

The fmoc group is known to be base-labile, suggesting that the ph of the environment could potentially influence its stability and efficacy .

Propiedades

IUPAC Name |

(2R)-3-(2,4-dinitrophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O8/c28-23(29)21(11-14-9-10-15(26(31)32)12-22(14)27(33)34)25-24(30)35-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13H2,(H,25,30)(H,28,29)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSAAJIMRIRWEU-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1438292.png)

![2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B1438293.png)

![5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde](/img/structure/B1438295.png)

![3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1438298.png)

![N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1438300.png)